PMX 205 is a cyclic hexapeptide, specifically designed as an antagonist for the complement component 5a receptor (C5aR). It is known chemically as hydrocinnamate-(L-ornithine-proline-D-cyclohexylalanine-tryptophan-arginine) and has the CAS number 514814-49-4. This compound has garnered attention due to its potential therapeutic applications in inflammatory diseases, particularly those associated with the complement system, such as Alzheimer’s disease and inflammatory bowel disease.
PMX 205 was synthesized using solid-phase peptide synthesis techniques, which allow for the efficient assembly of peptide chains. The synthesis process involves creating a linear precursor that undergoes cyclization to form the final cyclic structure. The compound has been studied extensively in various biological contexts, particularly regarding its pharmacological effects on inflammation and neurodegenerative conditions.
PMX 205 is classified as a peptide antagonist and is part of a broader category of compounds targeting the complement system, specifically C5aR. Its role as an antagonist positions it within therapeutic strategies aimed at modulating immune responses and reducing inflammation.
The synthesis of PMX 205 involves several key steps:
Technical details regarding the synthesis include maintaining specific pH levels during reactions and optimizing conditions for cyclization to achieve high yields of PMX 205 .
PMX 205 features a cyclic structure that enhances its stability and bioactivity compared to linear peptides. The specific arrangement of amino acids contributes to its ability to bind effectively to the C5a receptor.
The molecular formula of PMX 205 is C₄₁H₅₉N₉O₈, with a molecular weight of approximately 841 g/mol. Its structure includes key functional groups that facilitate receptor interaction, making it a potent antagonist against C5a-mediated signaling pathways .
PMX 205 primarily functions by inhibiting the binding of C5a to its receptor, thereby blocking downstream signaling pathways that lead to inflammation. This inhibition can significantly reduce leukocyte chemotaxis and other inflammatory responses mediated by C5a.
The compound's mechanism involves competitive inhibition at the receptor site, preventing C5a from exerting its pro-inflammatory effects. Studies have demonstrated that treatment with PMX 205 results in decreased activation of immune cells and reduced production of inflammatory cytokines in various experimental models .
PMX 205 acts by binding to the C5a receptor on immune cells, effectively blocking the action of C5a, which is known to promote inflammation through various mechanisms:
Experimental data indicate that PMX 205 significantly lowers levels of inflammatory markers in animal models, suggesting its potential utility in treating conditions characterized by excessive inflammation .
Relevant analyses show that PMX 205 maintains its integrity over a range of pH levels typical in biological systems .
PMX 205 has several noteworthy applications in scientific research:
PMX205 is a cyclic hexapeptide antagonist specifically targeting the C5a receptor 1 (C5aR1/CD88), a G-protein-coupled receptor (GPCR) expressed on myeloid and glial cells. Its primary mechanism involves high-affinity binding (IC₅₀ = 31 nM) to C5aR1, acting as an insurmountable antagonist that blocks the pro-inflammatory actions of the anaphylatoxin C5a [1] [4]. Structurally, PMX205 contains the sequence XPXWR (where X-1 = N2-(1-Oxo-3-phenylpropyl)-Orn, X-3 = D-Cha, and a lactam bridge between Orn-1 and Arg-5), conferring stability and receptor specificity [4].
Upon C5a binding, C5aR1 triggers downstream signaling cascades involving:
PMX205 disrupts these pathways by preventing G-protein coupling and β-arrestin recruitment, thereby inhibiting:
In Alzheimer’s disease models, this blockade reduced microglial production of reactive oxygen species (ROS) and nitric oxide synthase (iNOS), directly linking C5aR1 inhibition to attenuated neurotoxicity [7].
By inhibiting C5a-C5aR1 signaling, PMX205 significantly suppresses the release of pro-inflammatory cytokines central to pathological inflammation:
Table 1: PMX205-Mediated Cytokine Modulation in Disease Models
Disease Model | Cytokine/Mediator | Reduction (%) | Biological Impact | Source |
---|---|---|---|---|
Tg2576 Alzheimer’s mice | IL-1β | 69% | Reduced microgliosis & neuronal loss | [2] [7] |
SOD1G93A ALS mice | TNF-α | 54% | Delayed motor neuron degeneration | [1] [6] |
OVA-sensitized asthma | IL-13 | 48% | Decreased airway hyperresponsiveness | [5] |
Arctic48 Alzheimer’s mice | IL-6 | 62% | Attenuated synaptic damage | [2] |
Mechanistically, PMX205:
In lung cancer microenvironments, elevated C5a levels correlate with IL-6/IL-8-driven tumor progression, highlighting the therapeutic relevance of PMX205 in oncology [10].
Beyond suppressing pro-inflammatory signals, PMX205 actively promotes anti-inflammatory pathways:
Key Immune Modulations:
Single-cell RNA-seq studies in Alzheimer’s models revealed that PMX205:
This reprogramming creates a microenvironment conducive to tissue repair while preserving immune surveillance.
Neutrophil Chemotaxis:
C5a is a potent chemoattractant for neutrophils via C5aR1. PMX205:
Macrophage Polarization:
PMX205 shifts macrophages from pro-inflammatory M1 to pro-resolving M2 states:
Table 2: Macrophage Markers Modulated by PMX205
Macrophage Phenotype | Marker | PMX205 Effect | Functional Outcome |
---|---|---|---|
M1 (Pro-inflammatory) | CD86, iNOS, IL-12 | Downregulated | Reduced cytotoxicity & ROS production |
M2a (Wound healing) | CD206, Arg1, IL-4 | Upregulated | Enhanced tissue remodeling |
M2c (Regulatory) | CD163, IL-10, TGF-β | Upregulated | Immune suppression & Treg induction |
In tumor-associated macrophages (TAMs), PMX205:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: